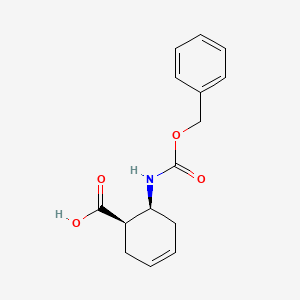

cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid, also known as cis-6-BOC-cyclohex-3-ene-carboxylic acid, is an important organic compound used in the synthesis of many different compounds. It is an important reagent used in organic synthesis and is widely used in the pharmaceutical industry. This compound has a wide range of applications, from the synthesis of peptides to the synthesis of organic molecules.

Aplicaciones Científicas De Investigación

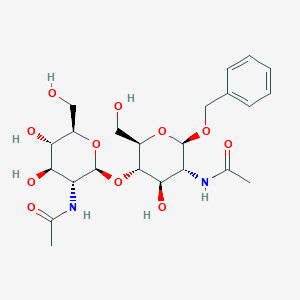

Helical Foldamers

cis-2-Aminocyclohex-4-enecarboxylic acid (a related compound) is used as a conformationally constrained β-amino acid to construct helical foldamers. These α/β-peptides, consisting of cis-ACHE and L-alanine, adopt 11/9-helical conformations in solution and crystal states (Kwon et al., 2015).

Structural and Conformational Analysis

The AlCl3 catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid (a related compound) aids in understanding the correct structures and conformational assignment of various compounds using NMR spectroscopy (Klika et al., 2000).

Preparative HPLC Resolution

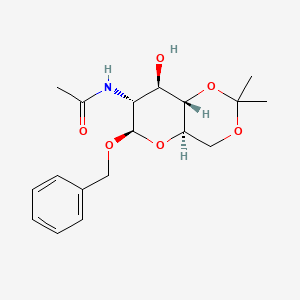

The analytical resolution of derivatives of cis c(6)Phe (cyclohexane analogs of phenylalanine) was tested by HPLC using amylose bonded on allylsilica gel as the chiral stationary phase. This process is relevant for isolating optically pure enantiomers and transforming them into N-benzyloxycarbonyl amino acids, demonstrating potential applications in stereochemical studies (Alías et al., 2001).

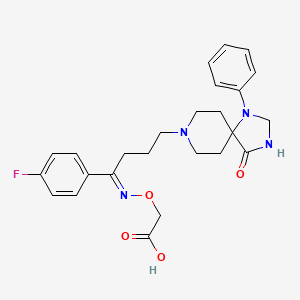

Asymmetric Synthesis

Optically active cis-4-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one and its N-alkylated derivatives are synthesized asymmetrically, based on an organocatalytic enantioselective alcoholysis of cyclic dicarboxylic anhydride. This synthesis process, using cis-6-benzoylcyclohex-3-enecarboxylic acid, has implications for creating inhibitors and other heterocyclic compounds (Sano et al., 2016).

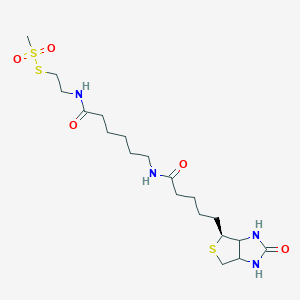

Biotransformation Studies

Biotransformation of substituted benzoates to the corresponding cis-diols by engineered strains of Pseudomonas oleovorans and Escherichia coli carrying specific genes demonstrates the potential of these organisms in environmental applications and synthetic biology (Wubbolts & Timmis, 1990).

Propiedades

IUPAC Name |

(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAZWPFGHTXNZ-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)